8-Chloro-10-[3-(methylamino)propyl]-10h-phenothiazin-3-ol
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Overview
Description
8-chloro-10-[3-(methylamino)propyl]-3-phenothiazinol is a member of phenothiazines.
Scientific Research Applications
Synthesis and Pharmaceutical Importance
A series of derivatives including N-[3-(10H-phenothiazin-1-yl)propyl]-4-(substituted phenyl)-3-chloro-2-oxo-1-azetidinecarboxamide have been synthesized from phenothiazine. These compounds have shown significant antibacterial, antifungal, and antitubercular activities, indicating their importance in the development of potential pharmaceuticals (Sharma et al., 2012).
Antimicrobial and Antitubercular Activities
Derivatives of phenothiazine, particularly those related to 4-thiazolidinone, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies are significant in the exploration of new therapeutic agents, especially against resistant strains of microbes (Sharma et al., 2012).
Antipsychotic Activity
Novel derivatives of phenothiazine have been studied for their antipsychotic properties. These studies have shown promising results in models of haloperidol-induced catalepsy, suggesting the potential of phenothiazine derivatives in the treatment of psychiatric disorders (Gopi et al., 2017).
Photocatalytic Applications
Phenothiazine derivatives have also been explored in photocatalytic applications. Studies involving thiophenothiazine-based dye-sensitized TiO2 photocatalysts for hydrogen production from water splitting under neutral conditions have shown high efficiency. This research contributes to the development of sustainable and green energy solutions (Tiwari et al., 2015).
Overcharge and Overdischarge Protection in Batteries
Phenothiazine molecules have been identified as stable redox shuttle additives in Li-ion batteries, protecting against overcharge and overdischarge. This research is crucial for improving the safety and longevity of battery systems (Buhrmester et al., 2006).
Anticancer Evaluation
Some phenothiazine derivatives have shown high activity against breast cancer cell lines, highlighting their potential in the development of anticancer agents (Ahmed et al., 2018).
Properties
CAS No. |
3546-08-5 |
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Molecular Formula |
C16H17ClN2OS |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
8-chloro-10-[3-(methylamino)propyl]phenothiazin-3-ol |
InChI |
InChI=1S/C16H17ClN2OS/c1-18-7-2-8-19-13-5-4-12(20)10-16(13)21-15-6-3-11(17)9-14(15)19/h3-6,9-10,18,20H,2,7-8H2,1H3 |
InChI Key |
SQSNGPIVSCOKRR-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CNCCCN1C2=C(C=C(C=C2)O)SC3=C1C=C(C=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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